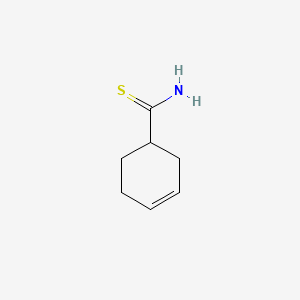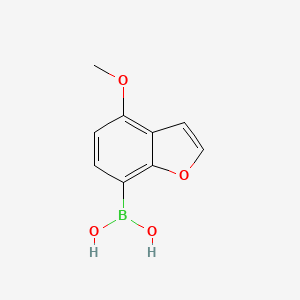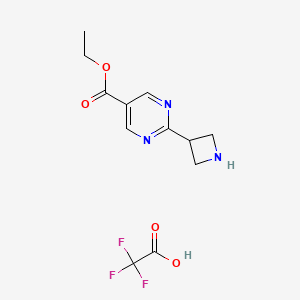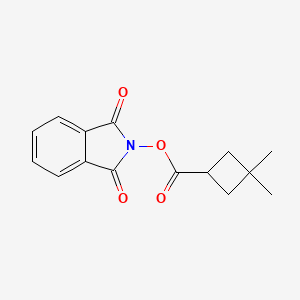
(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a dimethylcyclobutane carboxylate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further reacted with 3,3-dimethylcyclobutane-1-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .
科学研究应用
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler analog with similar structural features.
Thalidomide: A well-known drug with a related structure, used for its immunomodulatory properties.
Lenalidomide: Another therapeutic agent with a similar core structure, used in the treatment of multiple myeloma.
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate apart from these similar compounds is its unique combination of the dioxoisoindole moiety with the dimethylcyclobutane carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-15(2)7-9(8-15)14(19)20-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
LTYIBEIKASFUNU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


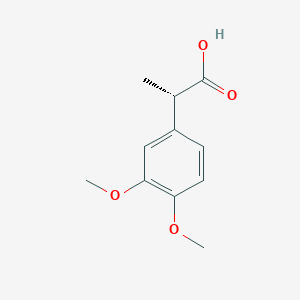
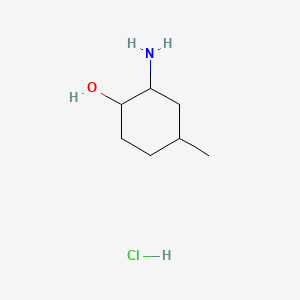
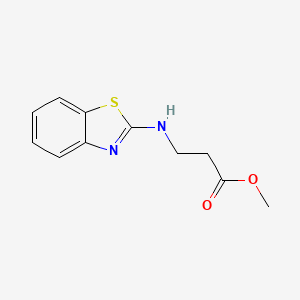
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

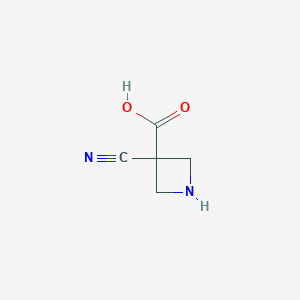
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
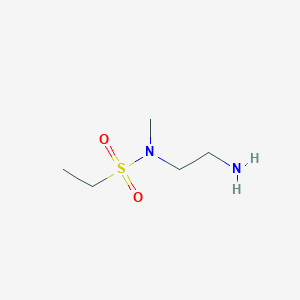
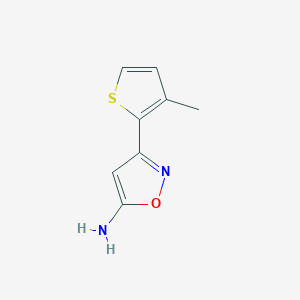

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
